(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring, a fluorine atom, and a benzonitrile group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine atom can be introduced via electrophilic fluorination, and the benzonitrile group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom can enhance binding affinity and selectivity, while the benzonitrile group may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Fluorinated benzonitriles: Compounds such as 4-fluorobenzonitrile and 2-fluorobenzonitrile have similar fluorine and benzonitrile groups.
Uniqueness
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11FN2 |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-fluoro-5-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h4-6,11,14H,1-3H2/t11-/m0/s1 |
InChI Key |
SUHUMHAECGCMOK-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)C#N)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
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